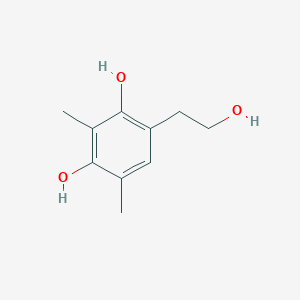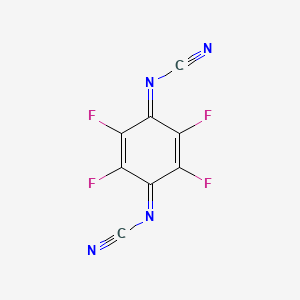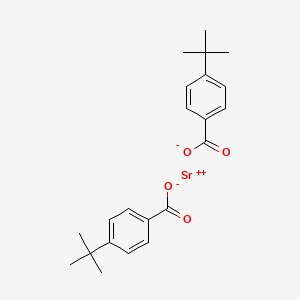![molecular formula C34H30O7Si2 B14337097 1,1'-Oxybis{4-[(trimethylsilyl)oxy]anthracene-9,10-dione} CAS No. 105926-53-2](/img/structure/B14337097.png)
1,1'-Oxybis{4-[(trimethylsilyl)oxy]anthracene-9,10-dione}
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Oxybis{4-[(trimethylsilyl)oxy]anthracene-9,10-dione} is a chemical compound that belongs to the class of anthraquinone derivatives. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis. The presence of trimethylsilyl groups in this compound enhances its stability and modifies its reactivity, making it a valuable compound in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Oxybis{4-[(trimethylsilyl)oxy]anthracene-9,10-dione} typically involves the functionalization of anthraquinone derivatives. One common method includes the reaction of anthracene-9,10-dione with trimethylsilyl chloride in the presence of a base, such as potassium carbonate, to introduce the trimethylsilyl groups. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
1,1’-Oxybis{4-[(trimethylsilyl)oxy]anthracene-9,10-dione} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone moiety to anthracene derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like iodine monochloride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like iodine monochloride or boron tribromide can be used to replace the trimethylsilyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce anthracene derivatives.
科学研究应用
1,1’-Oxybis{4-[(trimethylsilyl)oxy]anthracene-9,10-dione} has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes and pigments due to its stable anthraquinone structure.
作用机制
The mechanism of action of 1,1’-Oxybis{4-[(trimethylsilyl)oxy]anthracene-9,10-dione} involves its interaction with various molecular targets. The trimethylsilyl groups enhance the compound’s stability and facilitate its interaction with biological molecules. The anthraquinone core can intercalate into DNA, disrupting its function and leading to potential anticancer effects . The compound can also participate in redox reactions, affecting cellular processes.
相似化合物的比较
Similar Compounds
Anthracene-9,10-dione: A simpler anthraquinone derivative without the trimethylsilyl groups.
1,4-Bis(trimethylsilyloxy)anthracene-9,10-dione: Another derivative with similar functional groups but different substitution patterns.
Uniqueness
1,1’-Oxybis{4-[(trimethylsilyl)oxy]anthracene-9,10-dione} is unique due to the presence of two trimethylsilyl groups, which enhance its stability and modify its reactivity. This makes it a valuable compound for various applications, particularly in research focused on developing new therapeutic agents and studying complex organic reactions .
属性
CAS 编号 |
105926-53-2 |
|---|---|
分子式 |
C34H30O7Si2 |
分子量 |
606.8 g/mol |
IUPAC 名称 |
1-(9,10-dioxo-4-trimethylsilyloxyanthracen-1-yl)oxy-4-trimethylsilyloxyanthracene-9,10-dione |
InChI |
InChI=1S/C34H30O7Si2/c1-42(2,3)40-25-17-15-23(27-29(25)33(37)21-13-9-7-11-19(21)31(27)35)39-24-16-18-26(41-43(4,5)6)30-28(24)32(36)20-12-8-10-14-22(20)34(30)38/h7-18H,1-6H3 |
InChI 键 |
SZVDVCUWJPSNFD-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OC1=C2C(=C(C=C1)OC3=C4C(=C(C=C3)O[Si](C)(C)C)C(=O)C5=CC=CC=C5C4=O)C(=O)C6=CC=CC=C6C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(3-Methoxyphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14337033.png)
![N-(2,5-Dimethoxyphenyl)-4-[(2-hexyldecanoyl)amino]benzamide](/img/structure/B14337039.png)
![6-Oxobicyclo[3.1.1]heptane-1-carbonyl chloride](/img/structure/B14337048.png)





![2-[Bis(phenylselanyl)methyl]cyclohexan-1-one](/img/structure/B14337079.png)

![N-[(Diethylcarbamothioyl)sulfanyl]-4-methoxybenzamide](/img/structure/B14337084.png)

